molecular formula C21H16FN3O4S B3401740 N-(1,3-benzodioxol-5-ylmethyl)-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1040683-31-5

N-(1,3-benzodioxol-5-ylmethyl)-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B3401740
CAS No.: 1040683-31-5
M. Wt: 425.4 g/mol
InChI Key: XTGZMTLYQGPVOL-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxole group, a benzothienopyrimidinone core, and a fluorinated methyl group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzothienopyrimidinone core This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted thiophene derivative

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Introduction of various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

This compound has potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for researchers.

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways and mechanisms.

Medicine: The compound's potential biological activity could make it a candidate for drug development, particularly in the treatment of diseases involving the targeted pathways.

Industry: Its chemical properties may be useful in the development of new materials or industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific biological targets and pathways. It may interact with enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate specific enzymes, altering metabolic pathways.

  • Receptors: It could bind to receptors, modulating signal transduction processes.

  • Biomolecules: Interaction with other biomolecules may affect cellular functions and processes.

Comparison with Similar Compounds

  • N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine: A structural analog with different functional groups.

  • N-[(1,3-benzodioxol-5-yl)methyl]benzenesulfonamide: Another analog with a sulfonamide group instead of an amide chain.

  • Ethanediamine, N-(1,3-benzodioxol-5-ylmethyl), N,N'-diacetyl: A compound with a similar benzodioxole group but different amine functionalities.

Uniqueness:

  • The presence of the fluorinated methyl group and the benzothienopyrimidinone core distinguishes this compound from its analogs, potentially leading to unique biological and chemical properties.

This comprehensive overview provides a detailed understanding of N-(1,3-benzodioxol-5-ylmethyl)-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide, its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(9-fluoro-2-methyl-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O4S/c1-11-24-19-18-13(22)3-2-4-16(18)30-20(19)21(27)25(11)9-17(26)23-8-12-5-6-14-15(7-12)29-10-28-14/h2-7H,8-10H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTGZMTLYQGPVOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=O)N1CC(=O)NCC3=CC4=C(C=C3)OCO4)SC5=CC=CC(=C52)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzodioxol-5-ylmethyl)-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-benzodioxol-5-ylmethyl)-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(1,3-benzodioxol-5-ylmethyl)-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(1,3-benzodioxol-5-ylmethyl)-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(1,3-benzodioxol-5-ylmethyl)-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(1,3-benzodioxol-5-ylmethyl)-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

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